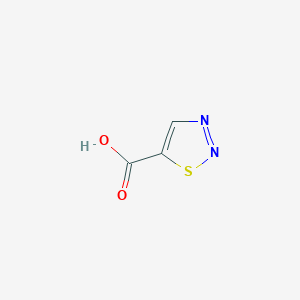

1,2,3-Thiadiazole-5-carboxylic acid

CAS No.: 4833-09-4

Cat. No.: VC2437531

Molecular Formula: C3H2N2O2S

Molecular Weight: 130.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4833-09-4 |

|---|---|

| Molecular Formula | C3H2N2O2S |

| Molecular Weight | 130.13 g/mol |

| IUPAC Name | thiadiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-5-8-2/h1H,(H,6,7) |

| Standard InChI Key | BXCZJWHJYRELHY-UHFFFAOYSA-N |

| SMILES | C1=C(SN=N1)C(=O)O |

| Canonical SMILES | C1=C(SN=N1)C(=O)O |

Introduction

Synthesis Methods and Pathways

General Synthetic Approaches

The synthesis of 1,2,3-thiadiazole derivatives typically involves specific reaction conditions that allow for the formation of the heterocyclic ring system. While direct synthesis information for the unsubstituted compound is limited in the search results, we can examine related synthetic routes that may be adaptable.

Green Chemistry Approaches to Thiadiazole Derivatives

Recent advances have focused on developing environmentally friendly synthesis methods. For the preparation of Schiff base derivatives from thiadiazole carbohydrazides, a notable approach involves:

-

Using ethyl lactate-water co-solvent systems (80% ethyl lactate in water, v/v)

-

Adding SDS (sodium dodecyl sulfate, 10 mol%) as a surfactant

-

Conducting the reaction at room temperature

This method presents several advantages over traditional approaches:

-

No need for dehydrating agents or Dean-Stark apparatus for water removal

-

Micellar stabilization of the dehydrated imine intermediate

-

Expulsion of generated water molecules from the intermicellar environment

Structural Characterization and Spectral Data

Key Structural Features Identified Through Spectroscopy

The spectroscopic data of derivatives highlights important structural features of the thiadiazole scaffold:

-

The C=N stretching vibration at ~1602-1608 cm⁻¹ confirms the presence of the heterocyclic ring

-

The C=O stretching at ~1656-1663 cm⁻¹ indicates the carbonyl functionality

-

N-N stretching at ~1039-1041 cm⁻¹ is characteristic of the 1,2,3-thiadiazole ring system

-

The methyl group at the C-4 position appears consistently at δ ~2.96-2.98 ppm in ¹H-NMR spectra

-

¹³C-NMR data shows distinctive signals for carbonyl carbon (~160.16 ppm), azomethine carbon (~153.66 ppm), and aromatic carbons (139.42-100.89 ppm)

Biological Activities and Applications

Antimicrobial Properties

Thiadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. While specific data for the unsubstituted 1,2,3-Thiadiazole-5-carboxylic acid is limited in the search results, related derivatives show promising activity against both Gram-positive and Gram-negative bacteria.

For instance, 4-Cyclopropyl- thiadiazole-5-carboxylic acid and similar compounds have exhibited effectiveness against pathogens such as:

-

Staphylococcus aureus

-

Escherichia coli

Agricultural Applications

Thiadiazole derivatives have shown significant potential in agricultural applications, particularly as:

-

Fungicides: Triazole-thiadiazole hybrid compounds have demonstrated inhibition rates up to 81.62% against plant pathogens such as Rhizoctonia solani. This suggests potential applications in crop protection.

-

Herbicides: Some thiadiazole derivatives act by inhibiting specific biochemical pathways in plants, making them effective for controlling unwanted vegetation in agricultural settings.

Comparative Analysis with Related Compounds

Thiadiazole vs. Triazine Heterocycles

While 1,2,3-thiadiazole-5-carboxylic acid contains a sulfur atom in its heterocyclic ring, the related compound 1,2,3-triazine-5-carboxylic acid (C₄H₃N₃O₂, MW: 125.086) features an all-nitrogen heterocycle . Key differences include:

-

Electronic distribution and reactivity patterns

-

Different biological target interactions

-

Distinct physical properties due to the sulfur vs. nitrogen composition

Position Isomers and Substitution Patterns

Various positional isomers and substitution patterns of thiadiazole carboxylic acids demonstrate different properties:

Table 2: Comparison of Related Thiadiazole Derivatives

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2,3-Thiadiazole-5-carboxylic acid | C₃H₂N₂O₂S | Parent compound |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | C₄H₄N₂O₂S | Methylated at C-4 position |

| 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid | C₆H₆N₂O₂S | Cyclopropyl group at C-4 position |

| 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid | C₄H₄N₂O₂S | Position isomer with methyl at C-5 and carboxyl at C-4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume